molecular formula C14H17NO5S B2785407 1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 781626-93-5

1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2785407
CAS No.: 781626-93-5
M. Wt: 311.35
InChI Key: YMQWMSXAECMZQU-UHFFFAOYSA-N
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Description

1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H17NO5S and a molecular weight of 311.35.

Preparation Methods

The synthesis of 1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group is typically done using sulfonyl chlorides under basic conditions.

    Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid: Similar structure but with an acetylamino group instead of an acetyl group.

    1-(4-Chloro-benzenesulfonyl)-piperidine-4-carboxylic acid: Contains a chloro group instead of an acetyl group.

    1-(4-Methyl-benzenesulfonyl)-piperidine-4-carboxylic acid: Contains a methyl group instead of an acetyl group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(4-acetylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-10(16)11-2-4-13(5-3-11)21(19,20)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQWMSXAECMZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781626-93-5
Record name 1-(4-acetylbenzenesulfonyl)piperidine-4-carboxylic acid
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